Isocrotonate Isocrotonate Isocrotonate is a but-2-enoate having a cis- double bond at C-2. It is a but-2-enoate, an unsaturated fatty acid anion and a short-chain fatty acid anion. It is a conjugate base of an isocrotonic acid.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1841336
InChI: InChI=1S/C4H6O2/c1-2-3-4(5)6/h2-3H,1H3,(H,5,6)/p-1/b3-2-
SMILES:
Molecular Formula: C4H5O2-
Molecular Weight: 85.08 g/mol

Isocrotonate

CAS No.:

Cat. No.: VC1841336

Molecular Formula: C4H5O2-

Molecular Weight: 85.08 g/mol

* For research use only. Not for human or veterinary use.

Isocrotonate -

Specification

Molecular Formula C4H5O2-
Molecular Weight 85.08 g/mol
IUPAC Name (Z)-but-2-enoate
Standard InChI InChI=1S/C4H6O2/c1-2-3-4(5)6/h2-3H,1H3,(H,5,6)/p-1/b3-2-
Standard InChI Key LDHQCZJRKDOVOX-IHWYPQMZSA-M
Isomeric SMILES C/C=C\C(=O)[O-]
Canonical SMILES CC=CC(=O)[O-]

Introduction

Chemical Identity and Structure

Nomenclature and Identification

Isocrotonic acid, the parent compound of isocrotonate, is formally known as (2Z)-but-2-enoic acid according to IUPAC nomenclature. It is also commonly referred to as cis-2-butenoic acid, cis-crotonic acid, or perisocrotonate . This carboxylic acid is identified by the following registry information:

  • Chemical Formula: C₄H₆O₂

  • CAS Registry Number: 503-64-0

  • Average Molecular Weight: 86.0892 g/mol

  • Monoisotopic Molecular Weight: 86.036779436 g/mol

  • InChI Key: LDHQCZJRKDOVOX-IHWYPQMZSA-N

The molecular structure can be represented by the line formula CH₃CH=CHCOOH, with the critical distinction that isocrotonic acid features a cis configuration around the central double bond .

Structural Configuration

Isocrotonic acid belongs to the class of organic compounds known as straight chain fatty acids, characterized by a short aliphatic chain with four carbon atoms and a terminal carboxyl group . The defining structural feature of isocrotonic acid is its cis (Z) stereochemistry around the carbon-carbon double bond, which creates a distinct spatial arrangement compared to its trans isomer, crotonic acid.

The structural representation in SMILES notation is C\C=C/C(O)=O, which captures the specific stereochemistry of the molecule . This configuration directly influences its physical properties, chemical reactivity, and thermodynamic stability.

Physical and Chemical Properties

Physical State and Fundamental Properties

Isocrotonic acid exists as a liquid at room temperature with the following physical properties:

PropertyValueUnit
Physical StateLiquid-
Boiling Point118°C
Refractive Index (nD20)1.4175-
UV Maximum Absorption (95% ethanol)205.5nm
Molar Absorptivity (ε)14000L·mol⁻¹·cm⁻¹

The compound has an elemental composition of approximately 55.81% carbon, 7.02% hydrogen, and 37.17% oxygen by weight .

Spectroscopic Characteristics

Spectroscopic analysis provides valuable insights into the electronic and structural properties of isocrotonic acid. In ultraviolet spectroscopy, isocrotonic acid exhibits a maximum absorption at 205.5 nm when dissolved in 95% ethanol, with a notably high molar absorptivity of 14,000 . This characteristic absorption pattern serves as a useful identifier for analytical purposes.

Thermochemical Properties

Thermochemical data for isocrotonic acid reveals important aspects of its energetic properties and stability. Based on reaction thermochemistry studies:

Thermodynamic ParameterValueUnitsMethodReference Condition
ΔᵣH° (Reaction Enthalpy)1448 ± 9.2kJ/molG+TSGas phase
ΔᵣG° (Reaction Free Energy)1411 ± 12kJ/molCIDCGas phase
ΔᵣG° (Reaction Free Energy)1419 ± 8.4kJ/molIMREGas phase

These thermodynamic parameters correspond to the protonation reaction of the isocrotonate anion (C₄H₅O₂⁻) to form isocrotonic acid (C₄H₆O₂) .

Synthesis and Preparation Methods

Historical Synthesis Routes

Several methods have been established for the synthesis of isocrotonic acid, dating back to early 20th-century chemical research. Some of the notable preparation routes include:

  • Reaction of acetaldehyde with malonic acid in the presence of pyridine, as reported by von Auwers et al. in 1923

  • Preparation from ethyl acetoacetate, documented by Hatch and Nesbitt in 1950

  • Synthesis from but-2-ynoic acid, described by Allan et al. in 1955

  • Formation through the reaction of CH₃CH=CHMgBr with CO₂, reported by Normant and Maitte in 1956

These synthetic approaches demonstrate the evolution of chemical methodology for accessing this specific stereoisomer.

Stereochemical Considerations in Synthesis

The synthesis of isocrotonic acid presents unique challenges due to the need to control stereochemistry. The cis configuration is thermodynamically less stable than the trans arrangement found in crotonic acid . This relative instability makes selective synthesis of the pure isocrotonic acid more demanding, requiring conditions that favor kinetic control over thermodynamic equilibrium.

Chemical Reactivity

Acid-Base Properties

As a carboxylic acid, isocrotonic acid exhibits typical acid-base behavior, forming isocrotonate salts when reacted with bases. The carboxyl group readily donates a proton in solution, generating the isocrotonate anion (C₄H₅O₂⁻). This ionization process is characterized by the thermodynamic parameters presented in section 2.3.

Isomerization Behavior

A significant aspect of isocrotonic acid's chemistry is its tendency to isomerize to the more stable trans form (crotonic acid) under various conditions. This isomerization reflects the thermodynamic preference for the trans configuration, which minimizes steric interactions between substituents across the double bond.

Role in Polymerization Reactions

Recent research has identified isocrotonic acid as a component in polymerization reactions, particularly in the ring-opening polymerization (ROP) of β-butyrolactone. In these processes, the formation of isocrotonate/isocrotonic acid has been noted as a competitive pathway .

The stereochemistry of isocrotonic acid appears to influence these polymerization mechanisms. Studies have shown that when certain catalysts are employed, the terminal double bond in the resulting polymers exclusively adopts the trans configuration, suggesting conformational restrictions in intramolecular mechanisms .

Biochemical and Industrial Applications

Polymer Science Applications

Isocrotonic acid has emerged as a relevant compound in polymer science, particularly in the context of N-heterocyclic carbene-carbodiimide (NHC-CDI) betaine-catalyzed polymerizations. Research has demonstrated its involvement in the ring-opening polymerization of rac-β-butyrolactone to form polyhydroxybutyrate (PHB) .

In these applications, understanding the stereochemical properties of isocrotonic acid is crucial, as they directly impact the structural characteristics and properties of the resulting polymers. The cis configuration introduces distinct reactivity patterns that can be harnessed for specific polymerization outcomes.

Structural Studies and Hydrogen Bonding

Crystallographic studies involving crotonic acid complexes have revealed interesting hydrogen bonding patterns that can inform our understanding of isocrotonic acid behavior. For instance, in certain complex salts, crotonate units can form strong hydrogen bonds with amidine groups and other carboxylic functionalities . These interactions produce characteristic structural features, such as delocalized carboxylate groups with nearly identical C-O bond lengths.

By extension, isocrotonate would be expected to participate in similar hydrogen bonding networks, though with potentially different geometric arrangements due to its cis stereochemistry.

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